kempopeptin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

kempopeptin B is a natural product found in Lyngbya with data available.

Aplicaciones Científicas De Investigación

Chemical Structure and Mechanism of Action

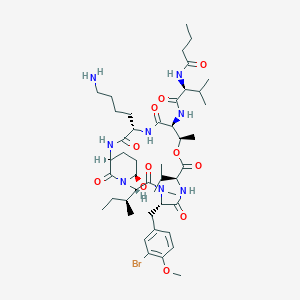

Kempopeptin B is characterized by its unique structure, which consists of a cyclic arrangement of amino acids and hydroxy acids. Its mechanism of action primarily involves the inhibition of serine proteases, which are enzymes that play critical roles in various physiological processes, including digestion and cell signaling. The compound has shown selectivity towards trypsin, with an IC50 value of 8.4 µM, indicating its potential utility in therapeutic applications targeting protease-related diseases .

Anticancer Properties

This compound has been investigated for its anticancer properties, particularly in relation to breast cancer. The compound's ability to inhibit serine proteases suggests a role in modulating cancer cell migration and invasion. Studies have demonstrated that this compound selectively inhibits trypsin while showing less activity against elastase and chymotrypsin . This selectivity is crucial because serine proteases like matriptase are implicated in cancer progression.

Case Studies

- Breast Cancer Cell Migration : Research indicates that kempopeptin C, a chlorinated analogue of this compound, significantly reduced the migration of MDA-MB-231 breast cancer cells by 37% to 60% at concentrations of 10 and 20 µM, respectively . Although this compound itself has not been directly tested in this context, its structural similarity suggests potential efficacy.

- Protease Inhibition : this compound's inhibitory effects on trypsin were evaluated alongside its analogues. The compound demonstrated a specific inhibition profile that could be leveraged to develop new cancer therapies targeting proteolytic pathways .

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

- Cancer Treatment : By inhibiting serine proteases involved in tumor progression, this compound could serve as a lead compound for developing anticancer drugs.

- Inflammatory Diseases : Proteases are also implicated in inflammatory processes; thus, this compound may have potential applications in treating inflammatory diseases through protease modulation.

Comparative Analysis of Related Compounds

| Compound | Source | IC50 (µM) | Target Enzyme | Biological Activity |

|---|---|---|---|---|

| This compound | Lyngbya sp. | 8.4 | Trypsin | Serine protease inhibition |

| Kempopeptin C | Lyngbya sp. | 0.19 | Trypsin | Inhibits migration of breast cancer cells |

| Lyngbyastatin 7 | Lyngbya sp. | <1 | Elastase | Potent elastase inhibitor |

| Somamide B | Lyngbya sp. | <1 | Chymotrypsin | Anticancer activity |

Future Directions and Research Opportunities

Further research is needed to fully elucidate the structure-activity relationships of this compound and its analogues. Investigating the effects on various cancer cell lines and understanding the molecular mechanisms involved will be crucial for developing effective therapeutic agents.

- In Vivo Studies : Conducting animal studies to assess the efficacy and safety of this compound in cancer treatment.

- Combination Therapies : Exploring the potential of this compound in combination with other anticancer agents to enhance therapeutic outcomes.

Análisis De Reacciones Químicas

1.1. Acid Hydrolysis and Absolute Configuration

Kempopeptin B undergoes acid hydrolysis to yield amino acid residues, which are analyzed via chiral HPLC and modified Marfey’s method. This process confirmed:

-

L-configuration for all amino acids (Val, Ile, Thr, Lys, N,O-diMe-Br-Tyr).

-

3S,6R relative configuration of the 3-amino-6-hydroxy-2-piperidone (Ahp) unit, determined by CrO₃ oxidation followed by glutamic acid analysis .

Table 1: Key NMR Data for this compound

| Proton/Group | Chemical Shift (δ, ppm) | Correlation (HMBC/COSY) |

|---|---|---|

| α-Protons | 4.28–4.45 | Adjacent amide/ester linkages |

| N-CH₃ | 2.74 | N-Me-Tyr residue |

| Secondary amides | 7.35, 7.69, 7.83, 8.45 | Backbone connectivity |

Enzyme Inhibition and Selectivity

This compound is a competitive inhibitor of serine proteases, with pronounced activity against trypsin (IC₅₀ = 8.4 μM) .

2.1. Mechanism of Action

-

Binds to the catalytic triad (Ser 195, His 57, Asp 102) of trypsin’s active site .

-

The brominated N,O-diMe-Br-Tyr residue enhances binding via hydrophobic interactions, while the Ahp unit stabilizes the enzyme-inhibitor complex .

Table 2: Inhibition Potency (IC₅₀) Against Serine Proteases

| Enzyme | IC₅₀ (μM) | Selectivity vs. Kempopeptin A |

|---|---|---|

| Trypsin | 8.4 | 26-fold less potent |

| Plasmin | ~1.0 | Similar potency to Kempopeptin C |

| Elastase | >67,000 | No significant activity |

3.1. Halogenation Effects

-

Replacement of bromine (this compound) with chlorine (kempopeptin C) increases trypsin inhibition potency (IC₅₀ = 0.3 μM vs. 8.4 μM) .

-

Electronegativity and atomic size of halogens influence binding affinity to the enzyme’s S1 pocket .

3.2. Structural Comparison with Micropeptins

-

This compound shares a scaffold with symplocamide A but differs in side-chain residues (Val vs. Gln), resulting in 10-fold greater trypsin inhibition .

Molecular Docking and Interaction Analysis

Docking studies (PDB: 2GV7) reveal:

-

The Ahp unit forms hydrogen bonds with Gly 216 and Ser 214 of trypsin.

-

The N,O-diMe-Br-Tyr moiety occupies the hydrophobic S1 pocket, while the butyric acid side chain interacts with the oxyanion hole .

This compound’s reactivity is defined by its brominated aromatic residue, Ahp-mediated stabilization, and selective protease inhibition. Its structural analogs, such as kempopeptin C, highlight the critical role of halogenation in modulating bioactivity. Further studies are needed to explore its synthetic derivatization for therapeutic applications.

Propiedades

Fórmula molecular |

C46H73BrN8O11 |

|---|---|

Peso molecular |

994 g/mol |

Nombre IUPAC |

(2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-15-(4-aminobutyl)-5-[(3-bromo-4-methoxyphenyl)methyl]-2-[(2S)-butan-2-yl]-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-(butanoylamino)-3-methylbutanamide |

InChI |

InChI=1S/C46H73BrN8O11/c1-11-15-34(56)51-36(24(3)4)42(60)53-38-27(8)66-46(64)37(25(5)6)52-41(59)32(23-28-17-19-33(65-10)29(47)22-28)54(9)45(63)39(26(7)12-2)55-35(57)20-18-31(44(55)62)50-40(58)30(49-43(38)61)16-13-14-21-48/h17,19,22,24-27,30-32,35-39,57H,11-16,18,20-21,23,48H2,1-10H3,(H,49,61)(H,50,58)(H,51,56)(H,52,59)(H,53,60)/t26-,27+,30-,31-,32-,35+,36-,37-,38-,39-/m0/s1 |

Clave InChI |

BESCRSMOIPNLKZ-PKCAXSCZSA-N |

SMILES isomérico |

CCCC(=O)N[C@@H](C(C)C)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)[C@@H](NC1=O)CCCCN)O)[C@@H](C)CC)C)CC3=CC(=C(C=C3)OC)Br)C(C)C)C |

SMILES canónico |

CCCC(=O)NC(C(C)C)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CCCCN)O)C(C)CC)C)CC3=CC(=C(C=C3)OC)Br)C(C)C)C |

Sinónimos |

kempopeptin B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.